

Structural Biology of the Leukotriene B4 Receptor 1 (BLT1): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural biology of the Leukotriene B4 Receptor 1 (BLT1), a key G protein-coupled receptor (GPCR) involved in inflammatory responses. This document details the receptor's structure, ligand recognition, activation mechanisms, and signaling pathways, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of acute inflammation. It exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1.[1][2] Activation of BLT1 on various immune cells, including neutrophils, macrophages, and T cells, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3][4][5]

Consequently, the BLT1 receptor has emerged as a significant therapeutic target for a range of inflammatory diseases, including asthma, arthritis, and atherosclerosis.[2][6]

This guide delves into the molecular intricacies of BLT1, providing a foundational understanding for researchers and professionals engaged in the study of this receptor and the development of novel therapeutics targeting it.

Structural Insights into the BLT1 Receptor

The three-dimensional structure of the human BLT1 receptor has been elucidated through cryo-electron microscopy (cryo-EM) and X-ray crystallography, providing unprecedented insights into its architecture and function.^{[1][6][7]}

Cryo-EM Structure of the Active State

A significant breakthrough in understanding BLT1 function came with the determination of the cryo-EM structure of the human BLT1 in complex with its endogenous ligand LTB4 and a Gi protein, captured in an active conformation at a resolution of 2.91 Å.^{[1][2]} This structure revealed a canonical seven-transmembrane (7TM) helical bundle characteristic of class A GPCRs.^[7]

The LTB4 binding pocket is located within the transmembrane domain and is predominantly hydrophobic, accommodating the lipid nature of its ligand.^[1] Key residues from transmembrane helices TM2, TM3, TM6, and TM7 form the binding site.^[1] A crucial feature of LTB4 recognition is a hydrogen-bond network involving water molecules and key polar residues within the pocket, which stabilizes the ligand in its binding pose.^[1]

Crystal Structure of the Inactive State

The crystal structure of the human BLT1 in complex with the selective antagonist MK-D-046 has also been determined, offering a view of the receptor in its inactive state.^{[6][7]} This structure, along with that of the guinea pig BLT1 bound to the inverse agonist BIIL-260, has been instrumental in understanding the molecular determinants of antagonist binding and the mechanism of receptor inhibition.^{[6][8]}

Comparison of the active and inactive state structures reveals the conformational changes that accompany receptor activation. A key event in activation is the displacement of residues M1013.36 and I2717.39 towards the center of the receptor, which is thought to "unlock" an ionic lock at the base of the binding pocket, allowing for G protein coupling.^[1]

Quantitative Ligand Binding and Functional Data

The interaction of various ligands with the BLT1 receptor has been characterized using a range of biochemical and cellular assays. The following tables summarize key quantitative data for selected agonists and antagonists.

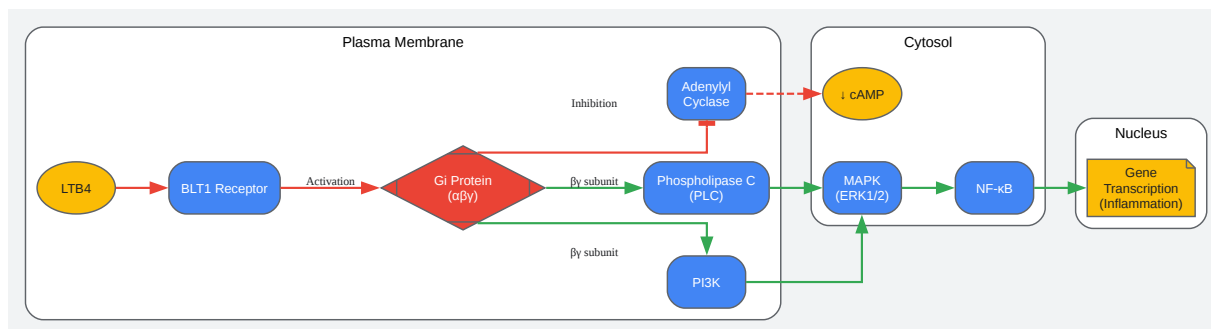
Ligand	Ligand Type	Assay Type	Cell Line	Parameter	Value (nM)	Reference
LTB4	Endogenous Agonist	Chemotaxis	Dendritic Cells	EC50	~100	[9]
LTB4	Endogenous Agonist	Calcium Mobilization	RBL-2H3	EC50	~1	[9]
MK-D-046	Antagonist	cAMP Assay	-	IC50	2	[6]
U75302	Antagonist	Calcium Mobilization	DRG neurons	IC50	1000	[10]
CP-105696	Antagonist	Chemotaxis	T cells	IC50	-	[4]

BLT1 Receptor Signaling Pathways

Upon agonist binding, the BLT1 receptor undergoes a conformational change that enables it to couple to and activate heterotrimeric G proteins. BLT1 primarily couples to G proteins of the Gi and Gq families, initiating distinct downstream signaling cascades.[2][11]

G α i-Mediated Signaling

Activation of the G α i subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ subunits of the G protein can also activate downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

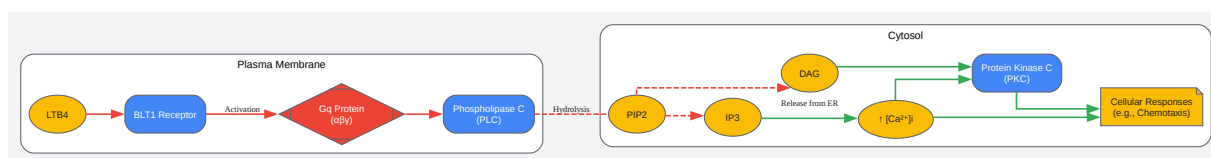


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BLT1 Gi-mediated signaling pathway.

Gαq-Mediated Signaling

Coupling to Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which in turn activates various calcium-dependent enzymes and signaling pathways.



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BLT1 Gq-mediated signaling pathway.

Cross-talk with TGF-β Signaling

Recent studies have revealed a cross-talk mechanism between the BLT1 and the transforming growth factor- β (TGF- β) signaling pathways. Activation of BLT1 can lead to the phosphorylation of the linker region of Smad3, a key downstream effector of the TGF- β receptor. This phosphorylation, mediated by the BLT1-NOX-ROS-EGFR-PI3K-ERK1/2 signaling cascade, can inhibit the anti-proliferative effects of TGF- β , providing a link between inflammation and cancer cell growth.^[12]

Experimental Methodologies

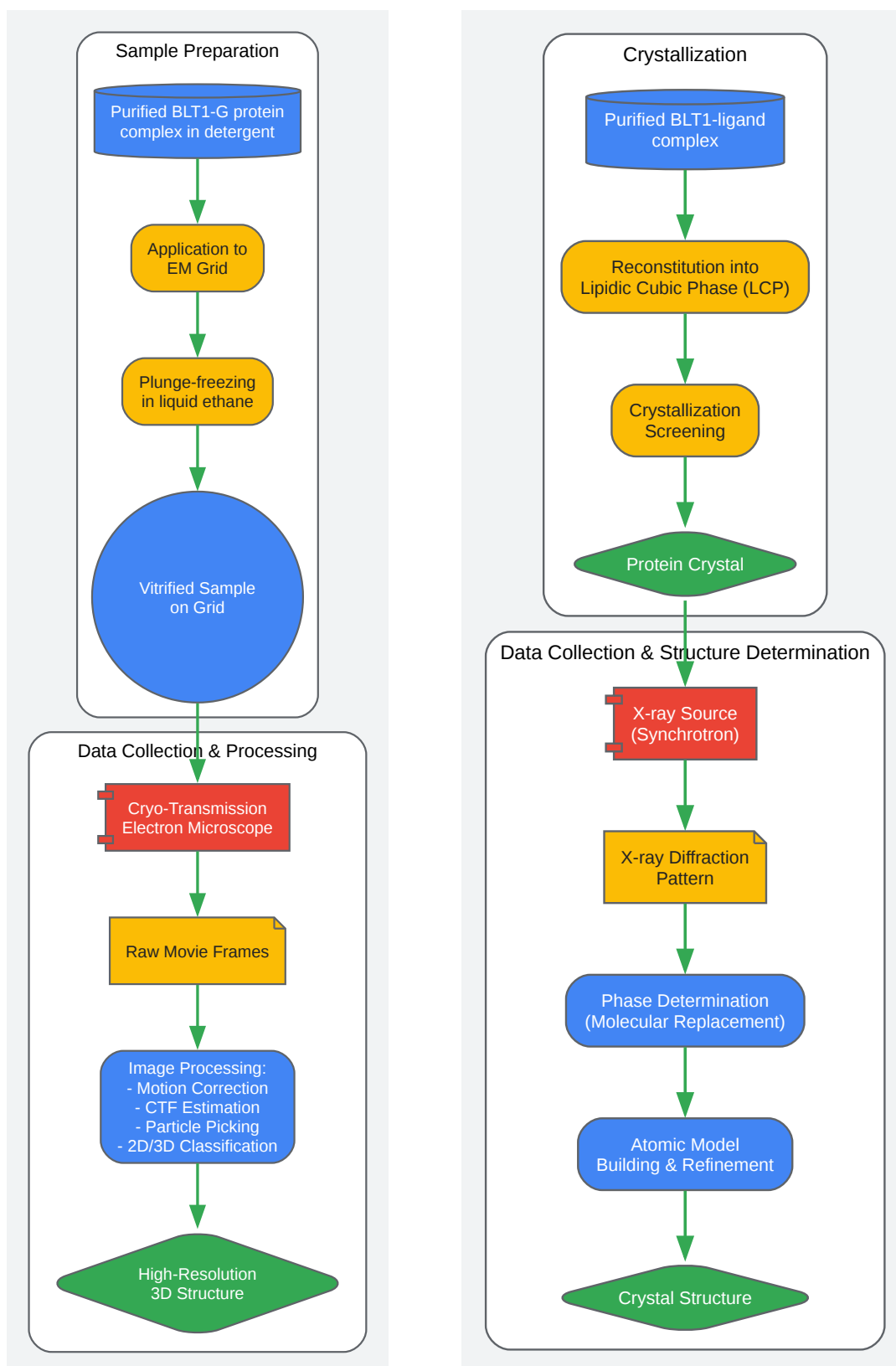
The structural and functional characterization of the BLT1 receptor relies on a variety of sophisticated experimental techniques. This section provides an overview of the core methodologies.

Receptor Expression and Purification

For structural studies, the human BLT1 receptor is typically overexpressed in insect cells (e.g., *Spodoptera frugiperda* Sf9 cells) using a baculovirus expression system.^{[1][8]} To enhance stability and facilitate crystallization or cryo-EM sample preparation, the receptor construct often includes modifications such as N-terminal signal peptides, C-terminal fusion partners (e.g., maltose-binding protein), and thermostabilizing mutations.^{[1][8]}

The receptor is extracted from the cell membranes using detergents like lauryl maltose neopentyl glycol (LMNG) and purified using a series of chromatographic steps, including affinity chromatography (e.g., immobilized metal affinity chromatography) and size-exclusion chromatography.^{[1][8]}

Cryo-Electron Microscopy (Cryo-EM)



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